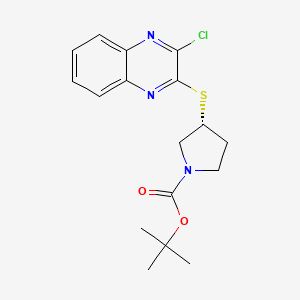
Formaldehyde, dipropylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, dipropylhydrazone is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by its IUPAC name, Formaldehyde di-n-propylhydrazone. This compound is a derivative of formaldehyde, where the hydrogen atoms are replaced by dipropylhydrazone groups. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Formaldehyde, dipropylhydrazone can be synthesized through the reaction of formaldehyde with dipropylhydrazine. The reaction typically involves the condensation of formaldehyde with dipropylhydrazine under controlled conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Formaldehyde, dipropylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazone derivatives.
Substitution: It can undergo substitution reactions where the dipropylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazone derivatives.
科学的研究の応用
Formaldehyde, dipropylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: It is used in biochemical studies to investigate the interactions of hydrazone compounds with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of formaldehyde, dipropylhydrazone involves its interaction with molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, gene expression, and signal transduction .
類似化合物との比較
Formaldehyde: A simpler aldehyde with a wide range of applications in industry and research.
Dipropylhydrazine: A related hydrazine compound used in organic synthesis.
Other Hydrazones: Various hydrazone derivatives with similar chemical properties and applications
Uniqueness: Formaldehyde, dipropylhydrazone is unique due to its specific structure, which combines the reactivity of formaldehyde with the stability of the dipropylhydrazone group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
54253-56-4 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
N-(methylideneamino)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3 |
InChIキー |
GFWCHVXFEKXRSY-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)N=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)

![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)







![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
